molecular formula C8H14O3S B3146293 ((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol CAS No. 596103-06-9

((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol

Cat. No. B3146293
CAS RN: 596103-06-9
M. Wt: 190.26 g/mol
InChI Key: YCABSTBYVZTCQI-XVMARJQXSA-N
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Description

This compound is a type of organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been described in various patents and scientific literature . For example, a process for preparing a related compound involves mixing a compound of a certain formula with an enantiomerically pure protected amino acid to form a diastereoisomeric salt, crystallizing the salt, treating the salt with an acid, and then reacting the product with benzyl chloroformate in the presence of a suitable base .

Scientific Research Applications

Asymmetric Synthesis

  • The compound has been utilized in the asymmetric synthesis of α-hydroxy esters, demonstrating its potential as a chiral auxiliary. This application highlights its importance in creating enantiomerically pure compounds, which are crucial in fields like pharmaceuticals and agrochemicals (Jung, Ho, & Kim, 2000).

Potential in Renewable Chemicals

  • Research on the acid-catalyzed condensation of glycerol with various aldehydes, including formaldehyde and acetone, has shown the formation of compounds similar to ((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol. These findings suggest its potential in the development of novel platform chemicals derived from renewable resources (Deutsch, Martin, & Lieske, 2007).

Application in Stereochemistry

  • The compound has been cited in studies related to the structure of key intermediates in enantioselective synthesis, such as in the synthesis of 8-epicastanospermine, highlighting its role in understanding stereochemical configurations (Gallagher et al., 1993).

Carbohydrate Chemistry

  • It's also been used in carbohydrate chemistry, particularly in the synthesis of chain-extended and C-linked saccharides, indicating its utility in complex organic synthesis and potential applications in designing novel biomolecules (Bull & Kunz, 2014).

Fluorescence Derivatization

  • The compound has been involved in the development of sensitive fluorescence derivatization reagents for alcohols, showcasing its applicability in analytical chemistry, particularly in high-performance liquid chromatography (Yamaguchi et al., 1987).

Mechanism of Action

The mechanism of action of this compound is not well-understood due to the lack of available information .

properties

IUPAC Name

[(3aS,4R,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c1-8(2)10-5-4-12-6(3-9)7(5)11-8/h5-7,9H,3-4H2,1-2H3/t5-,6+,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCABSTBYVZTCQI-XVMARJQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CSC(C2O1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2CS[C@@H]([C@H]2O1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol
Reactant of Route 3
((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol
Reactant of Route 4
((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol
Reactant of Route 5
((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol

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